N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide
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Overview
Description
N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group, a carboxamide group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of a thiophene derivative with a sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine. The cyanomethyl group can be added via a nucleophilic substitution reaction using a cyanomethyl halide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-2-carboxamide
- N-(Cyanomethyl)-N-cyclopropyl-4-sulfamoylthiophene-3-carboxamide
- N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylbenzamide
Uniqueness
N-(Cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a thiophene ring with a sulfamoyl group and a cyanomethyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-5-sulfamoylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c11-3-4-13(8-1-2-8)10(14)7-5-9(17-6-7)18(12,15)16/h5-6,8H,1-2,4H2,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSNVUVNWJHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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